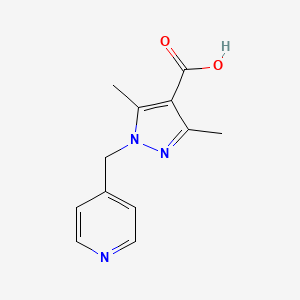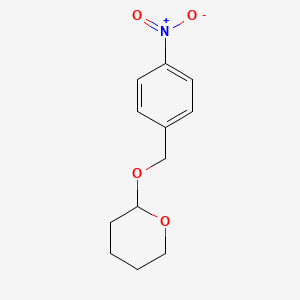
2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
描述
2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol It is a heterocyclic compound that features a tetrahydropyran ring substituted with a 4-nitrobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 4-nitrobenzyl alcohol . The reaction typically involves the use of a catalyst such as pyridinium p-toluenesulfonate in dichloromethane at room temperature for about 1.5 hours . Other catalysts and conditions that have been reported include the use of titanium (IV) salophen trifluoromethanesulfonate, silica gel supported sodium hydrogen sulfate, and lithium borohydride in various solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions would depend on factors such as cost, availability, and environmental considerations.
化学反应分析
Types of Reactions
2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like lithium borohydride.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-((4-aminobenzyl)oxy)tetrahydro-2H-pyran.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
科学研究应用
2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
- 2-((4-Methylbenzyl)oxy)tetrahydro-2H-pyran
- 2-((4-Chlorobenzyl)oxy)tetrahydro-2H-pyran
- 2-((4-Methoxybenzyl)oxy)tetrahydro-2H-pyran
Uniqueness
2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound useful in various synthetic and biological applications.
属性
IUPAC Name |
2-[(4-nitrophenyl)methoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXKNTZXSUCTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2801801.png)
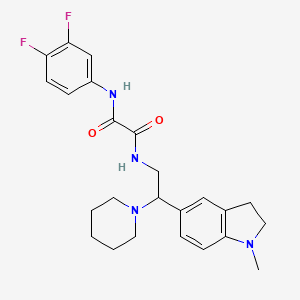
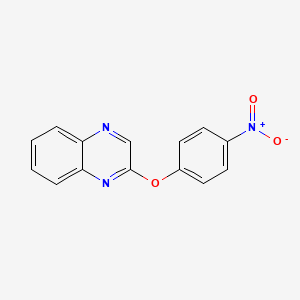
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)
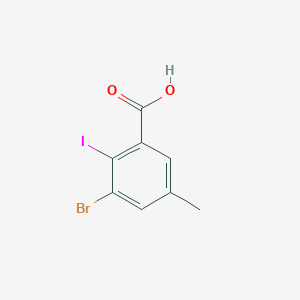
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide](/img/structure/B2801812.png)
![3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2801813.png)
![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)
![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)
![1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2801820.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)
